molecular formula C6H3BrINO2 B1390505 1-Bromo-3-iodo-5-nitrobenzene CAS No. 861601-15-2

1-Bromo-3-iodo-5-nitrobenzene

Cat. No. B1390505
M. Wt: 327.9 g/mol
InChI Key: KHHGBDKCMRQYQX-UHFFFAOYSA-N
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Description

1-Bromo-3-iodo-5-nitrobenzene is a compound with the molecular formula C6H3BrINO2 . It is used in the preparation of 3’-bromo-2,3,4,5,6-pentaethyl-biphenyl by reacting with hex-3-yne .


Synthesis Analysis

The synthesis of 1-Bromo-3-iodo-5-nitrobenzene can be achieved through electrophilic aromatic substitution . The general mechanism involves the attack of the pi bond electrons on the electrophile, forming an arenium ion. This ion is conjugated but not aromatic. A base then attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-iodo-5-nitrobenzene can be represented by the InChI code: InChI=1S/C6H3BrINO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H . This structure is also available as a 2D Mol file .


Chemical Reactions Analysis

The chemical reactions of 1-Bromo-3-iodo-5-nitrobenzene involve electrophilic aromatic substitution . The reaction mechanism involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

1-Bromo-3-iodo-5-nitrobenzene has a molecular weight of 327.90 g/mol . It has a topological polar surface area of 45.8 Ų and a complexity of 161 . The compound has no rotatable bonds and has a formal charge of 0 .

Scientific Research Applications

Catalytic Halogenation

1-Bromo-3-iodo-5-nitrobenzene is used in the catalytic halogenation of polyalkylbenzenes. Bovonsombat and Mcnelis (1993) utilized [Hydroxy(tosyloxy)iodo]benzene effectively as a catalyst with N-bromosuccinimide (NBS), but not with N-chlorosuccinimide (NCS), in their study on ring halogenations. This process was instrumental in preparing a mixed halogenated compound, 2-bromo-4-iodo-1,3,5-trimethylbenzene, with high yield (Bovonsombat & Mcnelis, 1993).

Anisotropic Displacement Parameters

Mroz et al. (2020) conducted a study on the anisotropic displacement parameters in 1-(halomethyl)-3-nitrobenzene. They found that the experiment for the bromo compound was more challenging than theory, indicating the complexity of the compound's structure and behavior (Mroz et al., 2020).

Crystal Packing Studies

Merz (2003) examined the crystal packing of 1-iodo-3-nitrobenzene and 1-iodo-3,5-dinitrobenzene. Their research demonstrated that these compounds are formed by planar molecules linked by specific intermolecular interactions, highlighting their potential in material science applications (Merz, 2003).

Photoinduced Substitution Reactions

Latterini et al. (2001) investigated the photoinduced substitution reactions in halothiophenes and nitro-derivatives, including 2-bromo-5-cyanothiophene and 4-iodo-nitrobenzene. Their research provided insights into the behavior of these compounds under light, which is crucial for understanding their reactivity in photochemical applications (Latterini et al., 2001).

Electron Paramagnetic Resonance Studies

Kitagawa et al. (1963) reported on the electron paramagnetic resonance spectra of halonitrobenzene anion radicals, including o-bromonitrobenzene. Their study contributed to the understanding of the electronic properties of these compounds, essential for applications in electrochemistry and spectroscopy (Kitagawa et al., 1963).

properties

IUPAC Name

1-bromo-3-iodo-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrINO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHGBDKCMRQYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670340
Record name 1-Bromo-3-iodo-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-iodo-5-nitrobenzene

CAS RN

861601-15-2
Record name 1-Bromo-3-iodo-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-bromo-2-iodo-6-nitroaniline (5 g, 0.0145 mol) was added in portions to stirred concentrated sulfuric acid (60 ml) keeping the temperature at 0-5° C. After stirring in the cold for 1 h, sodium nitrite (2.3 g, 0.0326 mol) was added and the reaction mixture stirred in the cold for a further 2 h. The reaction mixture was then poured into ice (250 ml). The resultant mixture was added, in portions, to a boiling solution of copper (II) sulfate (0.36 g, 0.00145 mol) in ethanol (150 ml) and boiled for a further 2 h. The reaction mixture was cooled to ambient temperature and extracted with ethyl acetate (300 ml) which was washed with saturated sodium hydrogen carbonate solution (250 ml) and dried (MgSO4). The solvent was removed in vacuo to give 3-Bromo-5-iodonitrobenzene as a yellow solid (4.21 g, 88%) which was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
250 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Five
Quantity
0.36 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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